molecular formula C14H15NO4 B107536 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid CAS No. 4443-26-9

6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid

Cat. No. B107536
CAS RN: 4443-26-9
M. Wt: 261.27 g/mol
InChI Key: QJDSLDWVMCWWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid is not directly discussed in the provided papers. However, the papers do mention structurally related compounds that can provide insight into the chemical behavior and potential applications of similar molecules. For instance, 6-aminohexanoic acid is an ω-amino acid with hydrophobic and flexible properties, used in various applications including the synthesis of modified peptides and in the nylon industry . Although the specific compound is not addressed, the importance of hexanoic acid derivatives in chemical synthesis and industry is highlighted.

Synthesis Analysis

The synthesis of related hexanoic acid derivatives is described in the papers. For example, a new comonomer, 6-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl)-hexanoic acid, was synthesized and characterized using techniques such as Fourier transform infrared spectroscopy (FTIR) and 1H-NMR . Additionally, an asymmetric synthesis of a chiral hexanoic acid derivative was achieved using a Rh-JOSIPHOS catalyzed hydrogenation, demonstrating the potential for creating enantiomerically pure compounds . These studies suggest that similar methods could potentially be applied to synthesize 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid.

Molecular Structure Analysis

The molecular structure of hexanoic acid derivatives is crucial for their function and application. The papers do not directly analyze the molecular structure of 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid, but they do provide information on the characterization of similar compounds. For instance, the comonomer mentioned in paper was characterized using FTIR and 1H-NMR, which are common techniques for determining molecular structures. These methods could be used to analyze the molecular structure of 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid as well.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid. However, they do discuss the chemical behavior of related compounds. For example, the electrochemical deposition of a hexanoic acid derivative onto a carbon fiber microelectrode and its capacitive behavior were studied . This suggests that hexanoic acid derivatives can participate in electrochemical reactions, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexanoic acid derivatives are important for their practical applications. Paper discusses 6-aminohexanoic acid's role as a hydrophobic, flexible structural element in various molecules, indicating that the physical properties of hexanoic acid derivatives can significantly influence their functionality. The electrochemical properties of a synthesized hexanoic acid derivative were also evaluated, showing its potential in impedance applications . These insights could be extrapolated to understand the properties of 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid.

Scientific Research Applications

Synthesis and Fluorescence Studies

6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid has been utilized in the synthesis of novel fluorophores. These fluorophores have shown promising results in fluorescence studies in various solvents and have been used for labelling oligodeoxyribonucleotides, demonstrating enhanced hybridization affinity and good fluorescence signals (Singh & Singh, 2007).

Crystallographic Studies

The compound has been the focus of crystallographic studies, revealing insights into its structural properties. For instance, its planar structure and orientation in relation to other molecular groups have been detailed, contributing to our understanding of molecular interactions and configurations (Raza et al., 2009).

Antimicrobial Activity

Research into derivatives of 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid has shown promising antimicrobial activities. These studies have been instrumental in identifying new potential compounds for antimicrobial applications (Bedair et al., 2006).

Polymer Science

In polymer science, this compound has been involved in the synthesis of optically active polyamides with specific pendent groups. These studies have implications for the development of new materials with unique optical properties (Faghihi et al., 2010).

Photoredox Decarboxylative Couplings

Innovative photoredox decarboxylative coupling reactions have been developed using esters of this compound. Such research is pivotal in advancing the field of synthetic organic chemistry and the development of novel cyclic compounds (Li et al., 2016).

properties

IUPAC Name

6-(1,3-dioxoisoindol-2-yl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-12(17)8-2-1-5-9-15-13(18)10-6-3-4-7-11(10)14(15)19/h3-4,6-7H,1-2,5,8-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDSLDWVMCWWCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196173
Record name 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid

CAS RN

4443-26-9
Record name 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-hexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4443-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phthalimidocapronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-1,3-dioxo-2H-isoindole-2-hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.433
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHTHALIMIDOCAPRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/940CG562FX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

6-amino hexanoic acid (39a) (13.1 g, 100 mmol) and phthalic anhydride (40) (14.8 g, 100 mmol) were mixed in toluene (150 mL). To the suspension was added triethyl amine (13 mL). The suspension was refluxed using Dean-stark for 16 h. When collection of water ceased, the reaction was cooled and evaporated to dryness. The residue was suspended in water and conc. hydrochloric acid (1.5 mL) was added. The suspension was stirred for 30 mins and filtered. The precipitate was washed with water and dried over sodium sulfate to afford compound 41a (24.5 g, 93%) which was used as such for the next step.
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

Combine 6-aminohexanoic acid (6-aminocaproic acid) (8.0 g, 60 mmol) and water (100 mL). Add sodium carbonate (6.84 g, 64 mmol) and N-carbethoxyphthalimide (14.0 g, 64 mmol). After 1.5 hours, extract the reaction mixture with ethyl acetate (100 mL). Cool the aqueous layer in an ice bath and acidify using concentrated hydrochloric acid to give a solid. Collect the solid by filtration, rinse with water, and dry to give 6-phthalimidohexanoic acid (12.7 g, 80% yield).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6.84 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid
Reactant of Route 2
Reactant of Route 2
6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid
Reactant of Route 3
Reactant of Route 3
6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid
Reactant of Route 4
Reactant of Route 4
6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid
Reactant of Route 5
Reactant of Route 5
6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid
Reactant of Route 6
Reactant of Route 6
6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid

Citations

For This Compound
5
Citations
FM Dato, M Sheikh, RZ Uhl, AW Schüller… - …, 2018 - Wiley Online Library
Cholesterol esterase (CEase), a serine hydrolase thought to be involved in atherogenesis and thus coronary heart disease, is considered as a target for inhibitor development. We …
P Davey - 2018 - scholar.archive.org
To the technical staff downstairs, Dr. Boujemaa Moubaraki, Dr George Khairallah, Dr. Peter Nichols and Scott Blundell: thank you for your assistance and conversation. Thank you also …
Number of citations: 2 scholar.archive.org
S Weigl, K Bretterbauer, G Hesser, W Schöfberger… - researchgate.net
APPENDIX A. Supplementary information Synthesis, characterization, and description of influences on the stabilizing activity of Page 1 1 APPENDIX A. Supplementary information …
Number of citations: 3 www.researchgate.net
S Weigl - 2016 - epub.jku.at
Polymers tend to react with oxygen and therefore require stabilization for most applications. For that purpose polymer antioxidants are used to protect polymers from oxidation and …
Number of citations: 1 epub.jku.at
D Erdmann - 2011 - epub.uni-regensburg.de
Histamine receptors, as typical aminergic G-protein coupled receptors (GPCRs), are subject of an extensive research project in our laboratory, aiming at receptor subtype (H1R, H2R, …
Number of citations: 9 epub.uni-regensburg.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.